4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(5-ethylthiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-7-3-5-9(14-7)8(11)4-6-10(12)13/h3,5H,2,4,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZPZVGEZHGESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282816 | |
| Record name | 5-Ethyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91061-68-6 | |
| Record name | 5-Ethyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91061-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid typically involves the functionalization of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often employs scalable methods such as the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that derivatives of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid can serve as inhibitors for specific phosphatases, such as MKP5. These inhibitors have shown potential in treating conditions related to fibrosis and muscular dystrophies by modulating signaling pathways involved in cell proliferation and survival .
Case Study: A study published in 2022 focused on the synthesis of various derivatives of this compound to evaluate their inhibitory effects on MKP5. The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential for fibrotic diseases .
Anti-Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Its ability to inhibit tumor metastasis has been highlighted in various studies, indicating a mechanism that involves the modulation of cellular signaling pathways associated with cancer progression.
Data Table: Anti-Cancer Activity of Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 3.8 | MKP5 |
| Compound B | 5.1 | MKP5 |
| Compound C | 7.0 | Other |
This data illustrates the varying potencies of different derivatives against MKP5, underscoring the importance of structural modifications in enhancing biological activity.
Inflammatory Disease Treatment
The compound's role in modulating inflammatory responses has been explored, particularly its impact on cytokine production and immune cell activation. This application is critical for developing new therapies for chronic inflammatory diseases.
Case Study: In a recent experiment involving murine models of inflammation, treatment with derivatives of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid resulted in reduced levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Variations in substituents on the thiophene ring or modifications to the carbon chain can significantly alter biological activity.
Key Findings:
- Substituent modifications on the thiophene ring enhance selectivity towards MKP5.
- Alterations in the carbonyl group influence solubility and pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and reactive oxygen species (ROS) generation .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Thiophene-2-carboxylic acid: Known for its antimicrobial properties.
Uniqueness: 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid stands out due to its unique combination of a thiophene ring with an ethyl group and a butanoic acid moiety, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Biological Activity
4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is , with a molecular weight of approximately 224.28 g/mol. The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer models. Its mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Properties : Studies suggest that this compound can reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary data indicate that it may possess antimicrobial properties against various bacterial strains.
The biological activity of 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid is primarily attributed to its ability to interact with cellular signaling pathways:
- Tyrosine Kinase Inhibition : Similar to other compounds in its class, it acts as a tyrosine kinase inhibitor, which is crucial for regulating cell division and survival.
- Induction of Apoptosis : The compound activates apoptotic pathways, potentially through the caspase cascade, leading to programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | , |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
| Mechanism | Description | Implications |
|---|---|---|
| Tyrosine Kinase Inhibition | Blocks cell growth signals | Potential use in cancer therapy |
| Apoptosis Induction | Activates cell death pathways | Treatment for resistant cancer types |
| Inflammatory Pathway Modulation | Reduces inflammation markers | Possible therapeutic for autoimmune diseases |
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on human lung cancer cell lines demonstrated that treatment with 4-(5-Ethylthiophen-2-yl)-4-oxobutanoic acid resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential as a lead candidate for developing targeted cancer therapies. -
Inflammation Model Study :
In an animal model of rheumatoid arthritis, administration of this compound led to decreased swelling and reduced levels of inflammatory cytokines compared to control groups. This suggests a potential role in managing chronic inflammatory conditions.
Q & A
Q. What roles does this compound play in materials science?
- Potential Uses :
- Conductive Polymers : The thiophene moiety may enable π-stacking in organic semiconductors.
- Coordination Chemistry : The ketone and carboxylic acid groups can chelate metal ions for catalyst design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
